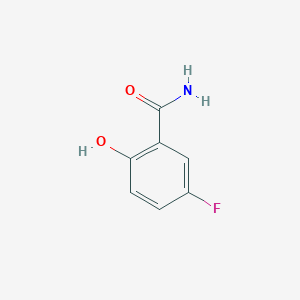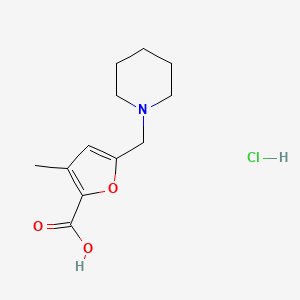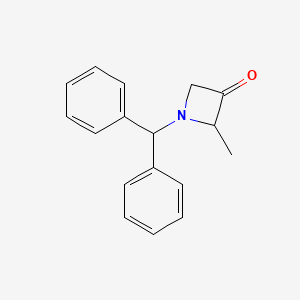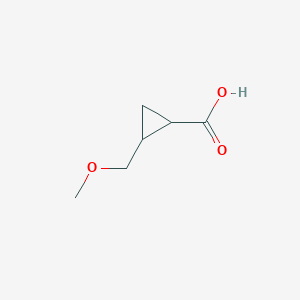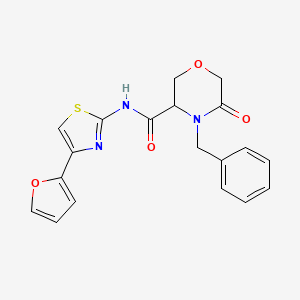![molecular formula C17H24N2O3 B2656464 Tert-butyl 4-[2-oxo-2-(pyridin-3-yl)ethyl]piperidine-1-carboxylate CAS No. 791064-62-5](/img/structure/B2656464.png)
Tert-butyl 4-[2-oxo-2-(pyridin-3-yl)ethyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[2-oxo-2-(pyridin-3-yl)ethyl]piperidine-1-carboxylate is a chemical compound with the CAS No. 791064-62-5 . It has a molecular weight of 304.38 and a molecular formula of C17H24N2O3 . It is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H24N2O3/c1-17(2,3)22-16(21)19-9-6-13(7-10-19)11-15(20)14-5-4-8-18-12-14/h4-5,8,12-13H,6-7,9-11H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 304.39 and a molecular formula of C17H24N2O3 .Scientific Research Applications
Synthesis and Molecular Structure
The synthesis of similar compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, showcases the chemical's role as a cyclic amino acid ester with potential applications in medicinal chemistry and materials science. This compound was synthesized through an intramolecular lactonization reaction and characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, demonstrating its complex molecular structure which can be crucial for drug design and synthesis (T. Moriguchi et al., 2014).
Catalytic Activity in Acylation Chemistry
Polymethacrylates containing a 4‐amino‐pyridyl derivative, related to the core structure of interest, have been identified as effective catalysts in acylation chemistry. The synthesis and polymerization of these compounds yield catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. These findings open avenues for their use in catalyzing esterification reactions, highlighting the compound's potential utility in organic synthesis and industrial chemistry (Thiemo Mennenga et al., 2015).
Intermediate for Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs, showcasing the significant role of related compounds in pharmaceutical research. The development of a rapid and high-yield synthetic method for this compound underscores the ongoing efforts to optimize drug synthesis for therapeutic applications, particularly in targeting cancer (Binliang Zhang et al., 2018).
Role in Biologically Active Compounds Synthesis
The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate highlights its importance as an intermediate in the synthesis of biologically active compounds like crizotinib. This process illustrates the compound's utility in the development of targeted therapies, contributing to the advancement of medicinal chemistry (D. Kong et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if on skin or hair: remove/take off immediately all contaminated clothing and rinse skin with water/shower (P302+P352) .
properties
IUPAC Name |
tert-butyl 4-(2-oxo-2-pyridin-3-ylethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-9-6-13(7-10-19)11-15(20)14-5-4-8-18-12-14/h4-5,8,12-13H,6-7,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCVTYWNSSQCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3,4-Dimethylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2656381.png)
![tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B2656383.png)

![[5-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol](/img/structure/B2656386.png)
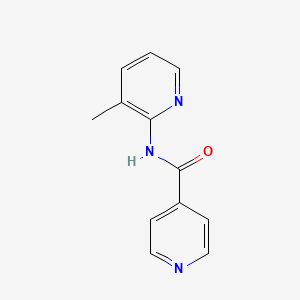
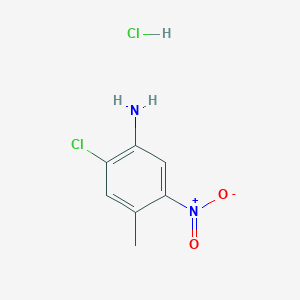

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2656396.png)
